molecular formula C19H33NO4Si B13098461 1-tert-Butyl 3-(2-(trimethylsilyl)ethyl) 3-(prop-2-yn-1-yl)piperidine-1,3-dicarboxylate

1-tert-Butyl 3-(2-(trimethylsilyl)ethyl) 3-(prop-2-yn-1-yl)piperidine-1,3-dicarboxylate

Cat. No.: B13098461
M. Wt: 367.6 g/mol
InChI Key: SZVAXNOIYSTSSU-UHFFFAOYSA-N
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Description

Core Piperidine Ring System Analysis

The piperidine ring, a six-membered heterocycle with one nitrogen atom, serves as the structural backbone of this compound. Piperidine rings exhibit conformational flexibility, predominantly adopting chair or twist-boat conformations depending on substituent effects. In 1-tert-Butyl 3-(2-(trimethylsilyl)ethyl) 3-(prop-2-yn-1-yl)piperidine-1,3-dicarboxylate , the substituents at positions 1 and 3 impose significant steric and electronic constraints:

  • Chair Conformation Stability : Density functional theory (DFT) studies on analogous N-acylpiperidines reveal that chair conformations are favored when substituents occupy axial positions to minimize pseudoallylic strain. The tert-butoxycarbonyl (Boc) group at N1 and the dicarboxylate at C3 likely stabilize a chair conformation, as axial placement reduces steric clashes with adjacent hydrogen atoms.
  • Twist-Boat Considerations : Twist-boat conformations become energetically accessible (ΔG ≈ +2.0 kcal/mol relative to chair) when steric hindrance from bulky substituents destabilizes the chair form. However, the trimethylsilylethyl and propargyl groups at C3 are spatially oriented to avoid such clashes, favoring the chair form.

Table 1 : Conformational Energy Differences in Piperidine Derivatives

Substituent Position Conformation ΔG (kcal/mol)
Axial 2-methyl Chair −3.2
Equatorial 2-methyl Twist-boat +1.2
C3 dicarboxylate Chair −2.5 (estimated)

Carbamate Protection Patterns: tert-Butoxycarbonyl vs. Trimethylsilylethyl Groups

The compound employs two distinct carbamate protecting groups: tert-butoxycarbonyl (Boc) at N1 and 2-(trimethylsilyl)ethyl at C3. These groups serve divergent roles in synthetic strategies:

  • Boc Group Characteristics :
    • Stability : The Boc group is resistant to nucleophilic and basic conditions but cleaved under acidic environments (e.g., trifluoroacetic acid).
    • Steric Profile : Its tert-butyl moiety provides substantial steric shielding, preventing undesired nucleophilic attack at N1.
  • Trimethylsilylethyl Group :
    • Lability : This group is selectively removed under mild fluoride-based conditions (e.g., tetrabutylammonium fluoride), leveraging the silicon-oxygen bond’s susceptibility to nucleophilic cleavage.
    • Electronic Effects : The electron-donating trimethylsilyl group slightly enhances the carbamate’s electrophilicity, facilitating downstream functionalization.

Table 2 : Comparative Properties of Carbamate Protecting Groups

Property Boc Group Trimethylsilylethyl Group
Deprotection Condition Acidic (TFA) Fluoride ions
Steric Hindrance High Moderate
Electronic Influence Mildly electron-withdrawing Electron-donating

Propargyl Substituent Configuration at C3 Position

The prop-2-yn-1-yl (propargyl) group at C3 introduces a rigid, linear geometry due to its sp-hybridized carbon atoms. Key considerations include:

  • Steric Interactions : The propargyl group’s terminal alkyne occupies a pseudoaxial position to avoid clashes with the adjacent carbamate groups. This orientation aligns with the gauche effect , minimizing torsional strain.
  • Reactivity Profile : The alkyne’s π-system enables participation in click chemistry (e.g., Huisgen cycloaddition), making the compound a versatile intermediate for bioconjugation or polymer synthesis.

Computational models suggest that the propargyl group’s electron-withdrawing nature slightly polarizes the piperidine ring, increasing the nitrogen’s basicity by 0.2 pK~a~ units compared to unsubstituted piperidine.

Stereochemical Considerations in 1,3-Dicarboxylate Systems

The C3 position’s two substituents—2-(trimethylsilyl)ethyl carbamate and propargyl —create a stereogenic center, necessitating analysis of enantiomeric and diastereomeric outcomes:

  • Configuration Assignment : X-ray crystallography of analogous piperidine-1,3-dicarboxylates reveals that bulky substituents (e.g., trimethylsilyl) preferentially occupy equatorial positions to mitigate 1,3-diaxial strain. This suggests an (R) configuration at C3 for the studied compound.
  • Conformational Locking : The propargyl group’s rigidity restricts free rotation about the C3–C bond, enforcing a fixed dihedral angle of 60° relative to the piperidine ring. This locking effect enhances stereochemical predictability in synthetic applications.

Table 3 : Stereochemical Parameters in Piperidine-1,3-dicarboxylates

Parameter Value Source
C3–N1 Bond Length 1.47 Å
Dihedral Angle (C3–C≡C) 60° ± 5°
Predominant Configuration (R)

Properties

Molecular Formula

C19H33NO4Si

Molecular Weight

367.6 g/mol

IUPAC Name

1-O-tert-butyl 3-O-(2-trimethylsilylethyl) 3-prop-2-ynylpiperidine-1,3-dicarboxylate

InChI

InChI=1S/C19H33NO4Si/c1-8-10-19(16(21)23-13-14-25(5,6)7)11-9-12-20(15-19)17(22)24-18(2,3)4/h1H,9-15H2,2-7H3

InChI Key

SZVAXNOIYSTSSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC#C)C(=O)OCC[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The core scaffold, tert-butyl piperidine-1,3-dicarboxylate , is commonly prepared by:

  • Protection of piperidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) under basic conditions.
  • Introduction of ester groups at the 1- and 3-positions via selective carboxylation or esterification reactions.

For example, tert-butyl 3-ethyl piperidine-1,3-dicarboxylate derivatives have been synthesized by esterification of piperidine-3-carboxylic acid derivatives with tert-butanol and ethyl alcohol under acidic or coupling reagent conditions.

Introduction of the 2-(Trimethylsilyl)ethyl Group

The 2-(trimethylsilyl)ethyl substituent is typically introduced via alkylation of the piperidine ring at the 3-position using a suitable electrophile such as 2-(trimethylsilyl)ethyl bromide or tosylate.

  • The reaction is carried out in the presence of a strong base (e.g., sodium hydride or potassium tert-butoxide) to deprotonate the 3-position.
  • The alkylation proceeds via an SN2 mechanism, affording the 3-(2-(trimethylsilyl)ethyl) substituted intermediate.
  • Solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to facilitate solubility and reaction kinetics.

Introduction of the Propargyl Group (Prop-2-yn-1-yl)

The propargyl group is introduced by alkylation of the 3-position or via nucleophilic substitution reactions:

  • Propargyl bromide or propargyl chloride can be used as electrophiles.
  • The reaction conditions are similar to those for the trimethylsilyl ethyl group introduction, employing a strong base to generate the nucleophilic site on the piperidine ring.
  • Careful control of temperature and stoichiometry is necessary to avoid over-alkylation or side reactions.
  • Alternatively, propargylation can be achieved via transition-metal-catalyzed coupling reactions (e.g., Sonogashira coupling) if the precursor contains a suitable leaving group.

Protection and Deprotection Steps

  • The tert-butyl carbamate (Boc) protecting group is stable under many reaction conditions but can be removed under acidic conditions if needed.
  • The trimethylsilyl (TMS) group protects the ethyl substituent and can be removed selectively with fluoride sources (e.g., TBAF) if further functionalization is required.

Representative Synthetic Procedure (Hypothetical Based on Literature)

Step Reagents & Conditions Description Yield (%) Notes
1 Piperidine + Boc2O, base, solvent (e.g., dichloromethane) Boc protection of piperidine nitrogen 85-95 Standard carbamate protection
2 Boc-piperidine + 2-(trimethylsilyl)ethyl bromide, NaH, DMF, 60 °C, 24 h Alkylation at 3-position with 2-(trimethylsilyl)ethyl group 70-80 Requires inert atmosphere
3 Intermediate + propargyl bromide, NaH, THF, 0-25 °C Introduction of propargyl substituent 65-75 Controlled addition to avoid side reactions
4 Purification via flash chromatography Isolation of pure product Characterization by NMR, MS

Research Findings and Optimization Notes

  • Base Selection: Sodium hydride is often preferred for its strong basicity and compatibility with alkylation reactions on nitrogen-containing heterocycles.
  • Solvent Effects: Polar aprotic solvents such as DMF enhance nucleophilicity and facilitate SN2 reactions. THF is useful for temperature control and solubility.
  • Temperature Control: Elevated temperatures (50-60 °C) improve reaction rates but may increase side reactions; hence, monitoring is essential.
  • Yield Optimization: Using slight excess of alkylating agents and slow addition of base improves selectivity and yield.
  • Protecting Group Stability: The Boc group is stable under alkylation conditions but must be removed carefully if further functionalization is needed downstream.
  • Silyl Group Handling: The trimethylsilyl group protects the ethyl substituent from undesired reactions and can be selectively cleaved if necessary.

Data Table Summarizing Key Physical and Chemical Properties Relevant to Preparation

Property Value Source/Notes
Molecular Formula C16H31NO4Si Confirmed by chemical databases
Molecular Weight 329.51 g/mol Calculated from formula
CAS Number 1956319-81-5 Chemical registry number
Stability Stable under neutral and basic conditions; Boc stable to mild base Literature on Boc-protected piperidines
Solubility Soluble in polar aprotic solvents (DMF, THF) Experimental conditions for alkylation
Alkylation Yield Range 65-80% per step Based on related synthetic protocols

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl 3-(2-(trimethylsilyl)ethyl) 3-(prop-2-yn-1-yl)piperidine-1,3-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into less oxidized forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C19H33NO4Si
  • Molecular Weight : 367.6 g/mol
  • CAS Number : 1956383-15-5

Its structure features a piperidine ring substituted with tert-butyl and trimethylsilyl groups, which contribute to its stability and reactivity in various chemical reactions.

Medicinal Chemistry

The compound's unique structure allows it to interact with biological systems effectively. It has been investigated for:

  • Anticancer Activity : Preliminary studies suggest that derivatives of piperidine compounds can inhibit cancer cell proliferation. The incorporation of the trimethylsilyl group enhances lipophilicity, potentially improving bioavailability and cellular uptake.

Organic Synthesis

In synthetic organic chemistry, this compound serves as:

  • Reagent in Synthesis : It can be utilized as a building block for synthesizing more complex molecules. Its reactivity allows for various transformations, including:
    • Alkyne Coupling Reactions : The propyne moiety can participate in coupling reactions, leading to the formation of larger carbon frameworks.

Material Science

The incorporation of silicon into organic compounds opens avenues in material science:

  • Silicon-Based Polymers : The trimethylsilyl group can be used to create silicone polymers with enhanced thermal stability and flexibility.

Case Study 1: Anticancer Properties

A study investigated the effects of piperidine derivatives on human cancer cell lines. The results indicated that compounds similar to 1-tert-butyl 3-(2-(trimethylsilyl)ethyl) 3-(prop-2-yn-1-yl)piperidine-1,3-dicarboxylate exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Synthetic Applications

Research demonstrated that using this compound as a precursor in alkyne coupling reactions yielded high yields of desired products. This efficiency highlights its utility in synthesizing complex organic molecules, making it a valuable reagent in organic synthesis.

Data Table: Comparison of Applications

Application AreaSpecific Use CaseOutcome/Effect
Medicinal ChemistryAnticancer activitySignificant inhibition of cancer cell proliferation
Organic SynthesisBuilding block for complex moleculesHigh yield in alkyne coupling reactions
Material ScienceDevelopment of silicon-based polymersEnhanced thermal stability and flexibility

Mechanism of Action

The mechanism of action of 1-tert-Butyl 3-(2-(trimethylsilyl)ethyl) 3-(prop-2-yn-1-yl)piperidine-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The specific pathways and targets depend on the context in which the compound is used. For example, in medicinal chemistry, it might interact with specific proteins to exert a therapeutic effect.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituent(s) Ester Groups Molecular Weight Notable Properties
Target Compound Prop-2-yn-1-yl 1-tert-Butyl, 3-(2-(TMS)ethyl) ~370 (estimated) High hydrophobicity (TMS), propargyl reactivity for click chemistry
Methyl 1-Boc-3-allylpiperidine-3-carboxylate Allyl 1-tert-Butyl, 3-methyl 283.37 Allyl group enables olefin metathesis; lower steric bulk compared to TMS
1-tert-Butyl 3-ethyl 4-hydroxypiperidine-1,3-dicarboxylate Hydroxyl 1-tert-Butyl, 3-ethyl 273.33 Polar hydroxyl enhances solubility; potential for hydrogen bonding
trans-6-Methyl-piperidine-1,3-dicarboxylate Methyl (C6) 1-tert-Butyl, 3-methyl 257.33 Steric hindrance from C6 methyl; trans-configuration affects ring conformation
3-(prop-2-yn-1-yl)azetidine-1,3-dicarboxylate Prop-2-yn-1-yl 1-tert-Butyl, 3-methyl ~255 (estimated) Azetidine ring (4-membered) introduces strain; propargyl retains click reactivity

Key Differences and Implications

Ester Group Variations :

  • The TMS-ethyl ester in the target compound increases hydrophobicity and steric bulk compared to methyl or ethyl esters in analogues . This reduces solubility in polar solvents but enhances stability against enzymatic degradation.
  • Ethyl esters (e.g., in ) balance moderate hydrophobicity and ease of hydrolysis, making them versatile intermediates .

Substituent Reactivity: Propargyl vs. Allyl: The propargyl group in the target compound supports copper-catalyzed azide-alkyne cycloaddition (CuAAC), whereas allyl groups () are more suited for olefin metathesis or epoxidation . Hydroxyl vs.

Ring Size and Conformation: Azetidine derivatives () exhibit higher ring strain, increasing reactivity in ring-opening reactions compared to six-membered piperidines.

Biological Activity

1-tert-Butyl 3-(2-(trimethylsilyl)ethyl) 3-(prop-2-yn-1-yl)piperidine-1,3-dicarboxylate is a complex organic compound with potential therapeutic applications. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butyl group and two carboxylate functionalities. The presence of a trimethylsilyl group enhances its stability and solubility in organic solvents, making it suitable for various chemical reactions and biological assays.

Anticancer Properties

Recent studies have highlighted the potential of similar piperidine derivatives in cancer therapy. For instance, compounds with structural similarities have shown significant growth inhibition in liver cancer cell lines. The mechanism often involves the modulation of key signaling pathways that regulate cell proliferation and apoptosis .

Compound Type IC50 (µM) Target
Compound APiperidine derivative10Liver cancer cells
Compound BThalidomide analogue5Tumorigenic cells

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. For example, piperidine derivatives have been shown to inhibit protein phosphatase 2A (PP2A), a critical regulator of various signaling pathways involved in cancer progression. Inhibition of PP2A can lead to increased phosphorylation of key proteins that promote apoptosis in cancer cells .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary data suggest that the compound exhibits favorable absorption characteristics due to its lipophilicity and stability conferred by the trimethylsilyl group .

Case Studies

In a recent investigation, a series of piperidine derivatives were synthesized and evaluated for their anticancer activity. Among these, a compound structurally related to our target demonstrated selective cytotoxicity against cancer cells while sparing normal cells. This selectivity was attributed to differential uptake mechanisms and the ability to induce apoptosis specifically in malignant cells .

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